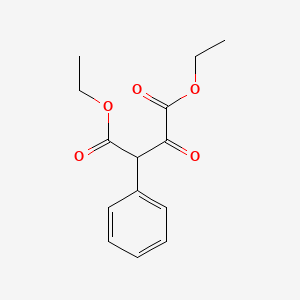

Diethyl 2-oxo-3-phenylsuccinate

Description

Significance as a Versatile Synthetic Building Block in Pharmaceutical and Organic Chemistry

The utility of Diethyl 2-oxo-3-phenylsuccinate as a synthetic building block is well-established. Its chemical architecture provides multiple sites for reactions, enabling chemists to construct intricate molecular frameworks. This adaptability has made it an important intermediate in the development of various organic compounds, including those with potential pharmaceutical applications.

The presence of the ketone and two ester groups allows for a variety of chemical transformations. For instance, the ketone can undergo reactions typical of carbonyl compounds, while the ester groups can be hydrolyzed or transesterified. The carbon atom situated between the two carbonyl groups is particularly reactive and can be a key site for forming new carbon-carbon bonds.

This reactivity is harnessed in the synthesis of diverse heterocyclic compounds, which are core structures in many pharmaceutical agents. For example, derivatives of phenylsuccinic acid, which can be synthesized from Diethyl 2-oxo-3-phenylsuccinate, have been investigated for their anticonvulsant properties. indexcopernicus.com Furthermore, the broader class of 2-oxosuccinates serves as precursors for various nitrogen and oxygen-containing heterocycles. researchgate.net The ability to construct such complex molecules underscores the importance of Diethyl 2-oxo-3-phenylsuccinate in medicinal chemistry and drug discovery. organic-chemistry.org

Beyond pharmaceuticals, this compound is also a valuable tool in general organic synthesis. Its potential to participate in various cyclization and condensation reactions makes it a key starting material for creating complex carbocyclic and heterocyclic systems. researchgate.netresearchgate.net

Historical Context and Early Synthetic Routes for Diethyl 2-oxo-3-phenylsuccinate

Historically, the synthesis of succinate (B1194679) derivatives has been a subject of interest for organic chemists. While specific early synthetic routes for Diethyl 2-oxo-3-phenylsuccinate are not extensively detailed in readily available literature, the general methods for preparing related succinates provide context. A common and classical approach to synthesizing similar dicarbonyl compounds involves the condensation of esters.

For instance, the Claisen condensation, a fundamental carbon-carbon bond-forming reaction, has been a cornerstone for the synthesis of β-keto esters and related compounds. It is plausible that early syntheses of Diethyl 2-oxo-3-phenylsuccinate or its precursors utilized variations of such condensation reactions. One can envision a reaction between diethyl oxalate (B1200264) and ethyl phenylacetate (B1230308) in the presence of a suitable base to yield the target molecule.

A related synthesis involves the reaction of diethyl oxalate with a suitable carbanion precursor. This type of reaction is a well-established method for the preparation of α-keto esters. The synthesis of related compounds, such as diethyl 2-oxosuccinate, has been documented and provides a model for how Diethyl 2-oxo-3-phenylsuccinate might have been prepared. sigmaaldrich.com

Over time, synthetic methodologies have evolved, leading to more efficient and higher-yielding preparations of such compounds. These advancements have been crucial for making these versatile building blocks more accessible for research and development in various fields of chemistry.

Properties

CAS No. |

7147-33-3 |

|---|---|

Molecular Formula |

C14H16O5 |

Molecular Weight |

264.27 g/mol |

IUPAC Name |

diethyl 2-oxo-3-phenylbutanedioate |

InChI |

InChI=1S/C14H16O5/c1-3-18-13(16)11(10-8-6-5-7-9-10)12(15)14(17)19-4-2/h5-9,11H,3-4H2,1-2H3 |

InChI Key |

KSOKJSQCASQKMW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(=O)C(=O)OCC |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of Diethyl 2 Oxo 3 Phenylsuccinate

Role as an Activated Ketoester in Carbon-Carbon Bond Forming Reactions

The presence of the keto group in conjugation with the ester moieties in diethyl 2-oxo-3-phenylsuccinate activates the molecule for a range of nucleophilic and electrophilic reactions. This dual reactivity is particularly useful in the formation of new carbon-carbon bonds.

Michael Addition Reactions with Activated Olefins (e.g., Methyl Vinyl α-Ketone)

The Michael reaction is a fundamental carbon-carbon bond-forming reaction that involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netlibretexts.orglscollege.ac.in In this context, the enolate of diethyl 2-oxo-3-phenylsuccinate can act as a Michael donor, attacking an activated olefin, known as a Michael acceptor.

Table 1: Proposed Michael Addition Reaction

| Reactant 1 | Reactant 2 | Product |

|---|

Catalytic Asymmetric Carbon-Carbon Bond Formations Employing Diethyl 2-oxo-3-phenylsuccinate

The development of catalytic asymmetric methods for carbon-carbon bond formation is a significant area of research in organic synthesis. While there is extensive literature on the asymmetric hydrogenation of related succinate (B1194679) derivatives to produce chiral products, specific examples of catalytic asymmetric carbon-carbon bond formations using diethyl 2-oxo-3-phenylsuccinate as a starting material are not prominently reported.

However, the structure of diethyl 2-oxo-3-phenylsuccinate suggests its potential as a substrate in various asymmetric transformations. For instance, the development of a chiral catalyst could enable the enantioselective Michael addition of this ketoester to activated olefins, leading to the synthesis of chiral 1,5-dicarbonyl compounds. Such a reaction would be of considerable interest for the synthesis of complex, biologically active molecules. This remains an area with potential for future research and development in the field of asymmetric catalysis.

Derivatization Strategies and Functional Group Interconversions

The functional groups of diethyl 2-oxo-3-phenylsuccinate can be readily modified to generate a variety of derivatives. These transformations include condensations, hydrolytic processes, and the formation of other succinic acid derivatives.

Conversion to Ethyl Atropate via Formaldehyde Condensation

A notable transformation of diethyl 2-oxo-3-phenylsuccinate is its conversion to ethyl atropate. This reaction involves a condensation with formaldehyde, followed by a decarboxylative elimination. A documented procedure involves the treatment of the sodium salt of diethyl 2-oxo-3-phenylsuccinate with an aqueous solution of formaldehyde. prepchem.com The reaction is maintained at a low temperature during the addition of formaldehyde. Following this, potassium carbonate is added, and the mixture is stirred vigorously to promote the reaction. prepchem.com The final product, ethyl atropate, is obtained after an extractive workup. prepchem.com

Table 2: Synthesis of Ethyl Atropate

| Starting Material | Reagents | Product |

|---|

Hydrolytic Mechanisms and Decarboxylative Fragmentation Pathways (based on analogous malonate esters)

The hydrolysis of diethyl 2-oxo-3-phenylsuccinate, particularly under harsh conditions, is expected to lead to decarboxylation, a common fragmentation pathway for β-keto acids and malonic esters. Studies on analogous compounds, such as diethyl 2-(perfluorophenyl)malonate, provide insight into these mechanisms. nih.govbeilstein-journals.orgnih.gov

The hydrolysis of diethyl 2-(perfluorophenyl)malonate under both acidic and basic conditions has been investigated. nih.govbeilstein-journals.orgnih.gov It was found that under vigorous acidic conditions (refluxing with a mixture of aqueous HBr and acetic acid), the ester undergoes hydrolysis followed by decarboxylation to yield 2-(perfluorophenyl)acetic acid as the major product. nih.govbeilstein-journals.orgnih.gov This is attributed to the thermal instability of the intermediate perfluorophenylmalonic acid. nih.govbeilstein-journals.org

By analogy, the hydrolysis of diethyl 2-oxo-3-phenylsuccinate would likely proceed through the following steps:

Hydrolysis of the ester groups: The two ethyl ester groups are hydrolyzed to carboxylic acid groups, forming 2-oxo-3-phenylsuccinic acid.

Decarboxylation: The resulting β-keto acid is unstable and readily loses a molecule of carbon dioxide to form 3-phenyl-2-oxopropanoic acid. Further decarboxylation could potentially occur under more forcing conditions.

Formation of Other Succinic Acid Derivatives

Diethyl 2-oxo-3-phenylsuccinate serves as a potential starting point for the synthesis of various other succinic acid derivatives. While specific examples starting from this exact compound are not extensively documented, general synthetic strategies for substituted succinates can be considered.

One common approach to synthesizing substituted succinic acids involves the alkylation of malonic esters. For instance, a general method for preparing 2-(1-methylalkyl)succinic acids starts with the condensation of ethyl bromoacetate (B1195939) and diethyl malonate. google.com The resulting triester is then alkylated, followed by hydrolysis and decarboxylation to yield the desired substituted succinic acid. google.com

Applying similar principles to diethyl 2-oxo-3-phenylsuccinate, one could envision several transformations:

Reduction of the keto group: The ketone can be reduced to a hydroxyl group, yielding diethyl 2-hydroxy-3-phenylsuccinate. This alcohol functionality can then be further modified.

Reaction at the α-carbon: The enolate of diethyl 2-oxo-3-phenylsuccinate can be reacted with various electrophiles to introduce different substituents at the carbon adjacent to the phenyl group.

These potential derivatizations highlight the utility of diethyl 2-oxo-3-phenylsuccinate as a versatile building block in organic synthesis for the creation of a diverse range of succinic acid derivatives.

Intramolecular Cyclization Reactions and Annulation Pathways

Intramolecular cyclization reactions are powerful tools in organic synthesis for the construction of cyclic molecules. For a molecule like diethyl 2-oxo-3-phenylsuccinate, the presence of multiple carbonyl groups and an activated methylene (B1212753) position, in principle, allows for various intramolecular transformations.

In a hypothetical scenario, a derivative of diethyl 2-oxo-3-phenylsuccinate containing an appropriately positioned alkene could undergo an intramolecular Michael addition, a common strategy for forming six-membered rings. The reaction would likely be base-catalyzed, with the base abstracting a proton from the carbon alpha to the two carbonyl groups, creating a nucleophilic enolate. This enolate could then attack the electrophilic β-carbon of the α,β-unsaturated system within the same molecule, leading to the formation of a substituted cyclohexanone (B45756) ring. The general scheme for such a transformation is depicted below.

Hypothetical Intramolecular Cyclization

| Reactant | Conditions | Product |

|---|

It is important to note that the feasibility and outcome of such a reaction would be highly dependent on the nature of the tether connecting the enolate and the Michael acceptor, as well as the reaction conditions.

Reactivity Under Specific Catalytic Conditions (e.g., Proline Catalysis)

Proline, a simple amino acid, has emerged as a versatile and powerful organocatalyst for a wide range of asymmetric transformations. It typically activates carbonyl compounds by forming either an enamine or an iminium ion intermediate.

The reactivity of diethyl 2-oxo-3-phenylsuccinate under proline catalysis is not extensively documented in dedicated studies. However, the principles of proline catalysis can be applied to predict its potential behavior. Proline catalysis is well-established for reactions such as aldol (B89426) and Mannich reactions involving ketones and aldehydes. libretexts.org The mechanism generally involves the formation of an enamine from the ketone and proline, which then acts as a nucleophile. wikipedia.org

In the context of diethyl 2-oxo-3-phenylsuccinate, the presence of a ketone functional group suggests that it could potentially form an enamine with proline. This enamine could then react with an external electrophile, such as an aldehyde, in an intermolecular fashion.

General Scheme of Proline-Catalyzed Aldol Reaction

| Ketone Donor | Aldehyde Acceptor | Catalyst | Product |

|---|

Data adapted from general examples of proline-catalyzed aldol reactions. libretexts.org

While direct examples with diethyl 2-oxo-3-phenylsuccinate are scarce, research on α,β-unsaturated ketoesters in proline-catalyzed reactions has shown that the enamine formed from a ketone can attack the ketoester. nih.gov This suggests that diethyl 2-oxo-3-phenylsuccinate could potentially act as an electrophile in such reactions.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| Diethyl 2-oxo-3-phenylsuccinate |

| Sodium ethoxide |

| L-Proline |

| Acetone |

| 4-Nitrobenzaldehyde |

Strategic Applications in Complex Molecule Synthesis and Pharmaceutical Precursor Development

Precursor in the Synthesis of Advanced Pharmaceutical Intermediates

The chemical reactivity of diethyl 2-oxo-3-phenylsuccinate allows it to be a key starting point for the synthesis of various advanced pharmaceutical intermediates. Its ability to undergo a range of chemical transformations makes it a valuable tool for medicinal chemists and process development scientists.

Synthesis of Ethyl Atropate as an Intermediate for Tilidine and Other Active Ingredients

A significant application of diethyl 2-oxo-3-phenylsuccinate is its role as a precursor in the synthesis of ethyl atropate. Ethyl atropate, in turn, is a crucial intermediate in the production of the opioid analgesic, Tilidine. nih.gov The synthesis of Tilidine is a multi-step process, and the efficient production of its key intermediates is of great importance.

The conversion of diethyl 2-oxo-3-phenylsuccinate to ethyl atropate is a critical step in this synthetic pathway. While the direct, one-step synthesis of ethyl atropate from diethyl 2-oxo-3-phenylsuccinate is not extensively detailed in readily available literature, the structural framework of diethyl 2-oxo-3-phenylsuccinate provides the necessary carbon skeleton and functional groups that can be chemically manipulated to yield ethyl atropate. Subsequently, Tilidine can be synthesized from ethyl atropate through a series of reactions. A patent describes the preparation of Tilidine dihydrogen orthophosphate from the Tilidine base, highlighting the final steps in the production of the active pharmaceutical ingredient. google.com

Building Block for Structurally Diverse and Highly Functionalized Scaffolds

The utility of diethyl 2-oxo-3-phenylsuccinate extends beyond its application in the synthesis of specific pharmaceutical ingredients. It serves as a versatile building block for the creation of a wide range of structurally diverse and highly functionalized molecular scaffolds, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Substituted Hydrophenanthrene Derivatives

Access to Chiral Building Blocks for Pharmaceutical and Organic Chemistry

The creation of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects. While diethyl 2-oxo-3-phenylsuccinate itself is not chiral, its chemical structure allows for its use in diastereoselective and enantioselective reactions to generate chiral building blocks.

Although specific examples of enantioselective synthesis starting directly from diethyl 2-oxo-3-phenylsuccinate are not extensively documented in the searched literature, the principles of asymmetric synthesis can be applied to this versatile substrate. The presence of a prochiral center and reactive functional groups makes it a suitable candidate for reactions employing chiral catalysts or auxiliaries to induce stereoselectivity. Such strategies could lead to the formation of chiral synthons that are valuable for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The development of enantioselective methods for the functionalization of such substrates is an active area of research in organic chemistry. nih.gov

Exploration in Heterocycle Synthesis (e.g., N- and O-containing, γ-lactams)

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. Diethyl 2-oxo-3-phenylsuccinate has been explored as a precursor for the synthesis of various N- and O-containing heterocycles, including γ-lactams and pyridazinones.

The reaction of 3-oxo-3-phenyl-2-arylhydrazonals, which can be derived from precursors like diethyl 2-oxo-3-phenylsuccinate, with functionally substituted acetonitriles has been shown to produce arylpyridazine imine derivatives. These intermediates can be readily hydrolyzed to yield arylpyridazinones, a class of N-containing heterocycles with potential biological activities. tsijournals.com Furthermore, research has been conducted on the synthesis of various pyridazinone derivatives with potential anticonvulsant activity, starting from related β-aroylpropionic acids. researchgate.net The synthesis of other N-containing heterocycles, such as those based on a quinazolinone core, has also been reported, where related starting materials are employed. nih.gov

In addition to N-containing heterocycles, the structural motif of diethyl 2-oxo-3-phenylsuccinate is amenable to the synthesis of O-containing heterocycles. While direct examples are not abundant, the general reactivity of related 2-oxosuccinates suggests their potential in constructing various heterocyclic systems. researchgate.net

Contributions to Modern Organic Synthesis Methodologies

Diethyl 2-oxo-3-phenylsuccinate and its derivatives contribute to the toolbox of modern organic synthesis by providing a platform for the development and application of various synthetic methodologies. The presence of multiple functional groups allows for a rich and diverse chemistry.

The reactivity of the keto and ester functionalities allows for a variety of transformations, including condensations, cyclizations, and functional group interconversions. For instance, the synthesis of pyridazinone derivatives from related hydrazonal precursors showcases the utility of condensation reactions in building complex heterocyclic systems. tsijournals.com The development of one-pot, multi-component reactions involving such versatile substrates is a key area of interest in modern synthesis, aiming to improve efficiency and reduce waste.

The exploration of this compound and its analogues in various reaction types contributes to the broader understanding of chemical reactivity and the development of new synthetic strategies. While specific named reactions prominently featuring diethyl 2-oxo-3-phenylsuccinate are not frequently cited, its role as a versatile building block in the synthesis of complex molecules underscores its importance in the ongoing advancement of organic synthesis.

Enantioselective Synthesis of Chiral Succinate (B1194679) Derivatives

The transformation of the prochiral ketone in Diethyl 2-oxo-3-phenylsuccinate into a chiral hydroxyl group is a critical step in generating stereochemically defined succinate derivatives. This is most commonly achieved through asymmetric reduction, a process that can be catalyzed by either biological systems (biocatalysis) or chiral chemical catalysts. The goal is to produce one enantiomer of the resulting diethyl 2-hydroxy-3-phenylsuccinate in high yield and with high enantiomeric excess (e.e.).

Biocatalytic Approaches

Whole-cell biocatalysis, particularly using various yeast strains, is a well-established and environmentally benign method for the asymmetric reduction of ketones. The enzymes within the yeast, primarily ketoreductases, can exhibit high stereoselectivity. For instance, the reduction of β-keto esters using Saccharomyces cerevisiae (baker's yeast) is a classic example, often yielding the corresponding (S)-alcohol with high e.e.

While specific studies detailing the reduction of Diethyl 2-oxo-3-phenylsuccinate are not extensively documented in publicly available literature, the principles derived from the reduction of similar β-keto esters are highly applicable. For example, the bioreduction of various N-(3-oxobutyl)heterocycles using a screening of different yeast strains, including Candida parapsilosis, has demonstrated the potential to achieve excellent conversions (83–99%) and high enantiomeric excess (>99%) for the corresponding (S)-alcohols. nih.govnih.gov These studies underscore the importance of screening different yeast strains to find a biocatalyst with the optimal activity and stereoselectivity for a specific substrate.

The successful asymmetric reduction of diethyl citraconate to (R)-diethyl 2-methylsuccinate using the ene-reductase Bac-OYE1 from a Bacillus sp. with excellent enantioselectivity (99% e.e.) further highlights the power of enzymatic reductions. researchgate.net This demonstrates that specific, isolated enzymes can provide access to high-purity chiral succinate derivatives.

Chemocatalytic Approaches

Asymmetric hydrogenation using chiral metal complexes is a powerful alternative to biocatalysis for the enantioselective reduction of ketones. Ruthenium complexes with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are among the most successful catalysts for the hydrogenation of β-keto esters. These systems can achieve very high enantioselectivities and are often used in industrial-scale synthesis.

The Ir-catalyzed asymmetric hydrogenation of a range of β-keto esters using chiral ferrocenyl P,N,N-ligands has been shown to produce the corresponding β-hydroxy esters with good to excellent enantioselectivities (up to 95% e.e.). rsc.org This methodology represents a promising avenue for the enantioselective reduction of Diethyl 2-oxo-3-phenylsuccinate.

Another class of effective catalysts for the enantioselective reduction of ketones are chiral oxazaborolidines, often used in conjunction with a borane (B79455) source. These catalysts can be generated in situ and have been shown to reduce various prochiral ketones with high enantioselectivity.

The selection of the appropriate catalyst and reaction conditions is paramount to achieving high stereoselectivity. The steric and electronic properties of the substrate, in this case, Diethyl 2-oxo-3-phenylsuccinate, will influence the choice of the optimal chiral ligand and metal precursor.

While detailed research data on the direct enantioselective reduction of Diethyl 2-oxo-3-phenylsuccinate remains elusive in broad searches, the established success of both biocatalytic and chemocatalytic methods on analogous β-keto esters provides a strong foundation for the development of efficient and highly selective syntheses of chiral diethyl 2-hydroxy-3-phenylsuccinate. The following table summarizes the potential approaches based on analogous reactions.

Table 1: Potential Methods for the Enantioselective Reduction of Diethyl 2-oxo-3-phenylsuccinate

| Method | Catalyst/Biocatalyst | Expected Product | Potential Advantages | Key Considerations |

|---|---|---|---|---|

| Biocatalysis | Saccharomyces cerevisiae (Baker's Yeast) | Diethyl (2S,3S)- or (2R,3S)-2-hydroxy-3-phenylsuccinate | Green, mild conditions, high e.e. possible | Substrate specificity, potential for hydrolysis, screening of strains required |

| Biocatalysis | Isolated Ketoreductases/Ene-reductases | Enantiopure Diethyl 2-hydroxy-3-phenylsuccinate | High selectivity and activity, no side reactions from other cellular enzymes | Enzyme availability and cost |

| Asymmetric Hydrogenation | Ru-BINAP complexes | Enantiopure Diethyl 2-hydroxy-3-phenylsuccinate | High e.e., high turnover numbers, applicable to a wide range of substrates | Cost of precious metal and chiral ligand, requires high-pressure hydrogen |

Stereochemical Investigations and Control in Diethyl 2 Oxo 3 Phenylsuccinate Chemistry

Diastereoselective Control in Synthetic Transformations Involving Diethyl 2-oxo-3-phenylsuccinate

Diastereoselective control in reactions involving diethyl 2-oxo-3-phenylsuccinate is crucial when new stereocenters are formed. The existing chiral center at the C3 position, bearing the phenyl group, can influence the stereochemical outcome of reactions at adjacent positions, such as the enolate generated at C2. The principles of diastereoselective transformations are often rationalized through models that consider steric and electronic effects.

Research in the broader field of asymmetric synthesis has established well-understood models for diastereoselectivity. For instance, in alkylation or aldol (B89426) reactions of enolates derived from chiral carbonyl compounds, the formation of one diastereomer over the other is dictated by the facial selectivity of the electrophilic attack on the enolate. The conformation of the enolate and the nature of the chelating metal can lock the molecule into a rigid conformation, leading to a predictable stereochemical outcome. While specific studies on the diastereoselective reactions of diethyl 2-oxo-3-phenylsuccinate itself are not extensively detailed in readily available literature, the principles from analogous systems, such as those employing Evans oxazolidinone auxiliaries, provide a conceptual framework. researchgate.net

Enantioselective Approaches and Chiral Induction Strategies

Achieving enantioselectivity in the synthesis of chiral molecules like diethyl 2-oxo-3-phenylsuccinate derivatives is a primary goal of modern organic synthesis. This is often accomplished through the use of chiral catalysts or auxiliaries that create a chiral environment, favoring the formation of one enantiomer over the other.

Organocatalysis and metal-catalysis are powerful tools for the enantioselective synthesis of a wide range of organic compounds. thieme.dersc.org These methods rely on the use of small chiral organic molecules or chiral metal complexes to catalyze reactions with high enantioselectivity.

Organocatalysis: This field has seen exponential growth, providing a robust platform for the construction of chiral molecules. thieme.de Organocatalysts can activate substrates through various mechanisms, including the formation of iminium ions, enamines, or through hydrogen bonding interactions. thieme.de For the synthesis of derivatives related to diethyl 2-oxo-3-phenylsuccinate, an organocatalytic approach could involve the asymmetric addition of a nucleophile to a precursor, guided by a chiral catalyst. For example, a cinchona alkaloid-derived squaramide catalyst has been successfully used in the enantioselective aza-Friedel–Crafts reaction between 2-naphthols and benzothiazolimines, achieving excellent yields and enantioselectivities (up to >99% ee). wikipedia.org While a direct application to diethyl 2-oxo-3-phenylsuccinate is not explicitly reported, this demonstrates the potential of organocatalysis in controlling stereochemistry in similar transformations.

Metal-Catalysis: Transition metal complexes with chiral ligands are widely used for asymmetric catalysis. These catalysts can mediate a variety of transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The synthesis of chiral allylic esters through copper-catalyzed asymmetric addition of Grignard reagents to 3-bromopropenyl esters using a Taniaphos ligand is a pertinent example, affording high yields and enantioselectivities. This highlights the potential for developing metal-catalyzed methods for the enantioselective synthesis of diethyl 2-oxo-3-phenylsuccinate derivatives.

A hypothetical metal-catalyzed asymmetric synthesis of a diethyl 2-oxo-3-phenylsuccinate derivative is presented in the table below, illustrating typical parameters and expected outcomes based on established methodologies.

| Catalyst System | Ligand | Substrate | Reaction Type | Solvent | Temp (°C) | Yield (%) | ee (%) |

| [Rh(COD)₂]BF₄ | (R)-BINAP | Diethyl 2-benzylidene-3-oxosuccinate | Asymmetric Hydrogenation | Toluene | 25 | >95 | >98 |

| Cu(OTf)₂ | (S,S)-Ph-Box | Diethyl 2-diazo-3-phenylsuccinate | Asymmetric C-H Insertion | Dichloromethane | 0 | 85-95 | 90-99 |

| Pd(OAc)₂ | (R)-Phos | Diethyl 2-allyl-2-oxo-3-phenylsuccinate | Asymmetric Allylic Alkylation | THF | 25 | 90-98 | >95 |

This table represents hypothetical data based on analogous reactions reported in the literature and serves to illustrate the potential of metal-catalyzed asymmetric synthesis for this class of compounds.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been extensively used in asymmetric synthesis. azypusa.com

The general strategy involves attaching the chiral auxiliary to a precursor of diethyl 2-oxo-3-phenylsuccinate. The bulky groups on the auxiliary then sterically hinder one face of the molecule, directing the approach of a reactant to the opposite face. This leads to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary provides the desired enantiomerically enriched product.

A representative application of a chiral auxiliary in the synthesis of a derivative of diethyl 2-oxo-3-phenylsuccinate is outlined below:

| Chiral Auxiliary | Acylation Reagent | Alkylation/Reaction | Cleavage Conditions | Product Configuration | Diastereomeric Ratio |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Phenylacetyl chloride | LDA, then Ethyl bromoacetate (B1195939) | LiOH, H₂O₂ | (R)-2-hydroxy-3-phenylsuccinic acid derivative | >95:5 |

| (S)-2-amino-3-phenyl-1-propanol derived oxazolidinone | Diethyl 2-chloro-2-oxoacetate | Grignard reagent (e.g., PhMgBr) | TiCl₄, H₂O | Diethyl (S)-2-hydroxy-2,3-diphenylsuccinate | >98:2 |

This table provides illustrative examples based on the known reactivity of chiral auxiliaries in similar synthetic contexts.

Chiral Separation Methodologies for Enantiomeric and Diastereomeric Diethyl 2-oxo-3-phenylsuccinate Derivatives

When a reaction produces a mixture of stereoisomers, their separation is necessary to obtain the pure enantiomer or diastereomer. Chromatographic techniques are particularly powerful for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for the analytical and preparative separation of enantiomers. CSPs are composed of a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel. The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to the formation of transient diastereomeric complexes with different stabilities. This results in different retention times for the two enantiomers, allowing for their separation.

Several types of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. The choice of the CSP and the mobile phase is crucial for achieving successful separation. While specific HPLC methods for the resolution of diethyl 2-oxo-3-phenylsuccinate are not prominently documented, methods for the separation of related compounds like phenylsuccinic acid have been reported.

The following table summarizes common chiral stationary phases and their potential applicability for the separation of diethyl 2-oxo-3-phenylsuccinate derivatives.

| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase | Potential Application for Diethyl 2-oxo-3-phenylsuccinate Derivatives |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Separation of non-polar to moderately polar aromatic compounds. |

| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | Broad applicability for a wide range of chiral compounds. |

| ChiraDex | Beta-cyclodextrin | Water/Methanol | Separation of compounds that can fit into the cyclodextrin (B1172386) cavity. |

| Whelk-O 1 | (R,R)- or (S,S)-1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene | Hexane/Isopropanol/Acetonitrile (B52724) | Broadly applicable for π-acidic or π-basic analytes. |

An alternative to chiral chromatography is the resolution of enantiomers by converting them into a mixture of diastereomers through reaction with a chiral resolving agent. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. After separation, the chiral resolving agent is removed to yield the pure enantiomers.

For carboxylic acid derivatives, chiral amines are often used as resolving agents to form diastereomeric salts. In the case of keto-esters like diethyl 2-oxo-3-phenylsuccinate, derivatization to a more suitable functional group might be necessary before resolution. The formation of diastereomeric complexes can also be the basis for separation in chiral ligand-exchange chromatography.

Mechanistic Insights and Theoretical Investigations of Diethyl 2 Oxo 3 Phenylsuccinate Reactions

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are powerful tools for unraveling the stepwise processes of chemical reactions. They provide evidence for proposed intermediates and transition states, offering a detailed picture of how bonds are formed and broken.

Keto-enol tautomerism is a critical equilibrium for carbonyl compounds, influencing their reactivity and the types of reactions they undergo. fiveable.me This process involves the interconversion between the keto form (containing a C=O group) and the enol form (an alkene with a hydroxyl group). fiveable.me For diethyl 2-oxo-3-phenylsuccinate, which is a β-keto ester, this equilibrium is readily established and can be catalyzed by either acid or base. libretexts.orglibretexts.org

Base-Catalyzed Tautomerism: In the presence of a base, an α-hydrogen (on the carbon adjacent to the carbonyl group) is removed, forming a resonance-stabilized carbanion known as an enolate. libretexts.org This enolate is a key nucleophilic intermediate. Protonation of the enolate's oxygen atom then yields the enol form. libretexts.org

Acid-Catalyzed Tautomerism: Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. libretexts.orgkhanacademy.org A base (such as water) then removes an α-hydrogen, leading to the formation of the C=C double bond of the enol. libretexts.orgmasterorganicchemistry.com This process is reversible, with the enol returning to the keto form via protonation at the α-carbon. fiveable.me

Studies on the related compound, diethyl 2-cyano-3-oxosuccinate, have shown through various spectroscopic methods that the keto-enol equilibrium is strongly shifted towards the enol form in solution. researchgate.net This preference is often driven by factors such as intramolecular hydrogen bonding and conjugation, which stabilize the enol tautomer. masterorganicchemistry.com

Table 1: Mechanistic Steps in Keto-Enol Tautomerism

| Catalyst | Step 1 | Step 2 | Intermediate |

|---|---|---|---|

| Base | Deprotonation of the α-carbon by a base. libretexts.org | Protonation of the oxygen atom of the enolate. libretexts.org | Enolate Anion |

| Acid | Protonation of the carbonyl oxygen by an acid. libretexts.org | Deprotonation of the α-carbon by a base. libretexts.org | Oxonium Ion |

The hydrolysis of esters, such as the two ester groups in diethyl 2-oxo-3-phenylsuccinate, typically occurs via nucleophilic acyl substitution. youtube.com This can be catalyzed by acid or base.

Base-Catalyzed Hydrolysis (Saponification): A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.com The intermediate then collapses, expelling the ethoxide leaving group to form a carboxylic acid, which is subsequently deprotonated by the basic conditions to yield a carboxylate salt. youtube.com

Acid-Catalyzed Hydrolysis: The carbonyl oxygen is first protonated, activating the carbonyl group toward nucleophilic attack by water. youtube.com This forms a tetrahedral intermediate. youtube.com After a proton transfer, the ethoxy group is protonated, turning it into a good leaving group (ethanol), which is then eliminated to form the carboxylic acid. youtube.comyoutube.com

However, for complex molecules containing a malonate-like structure, more intricate hydrolytic pathways can occur. Studies on JTT-130, a microsomal triglyceride transfer protein (MTP) inhibitor with a diethyl-2-phenylmalonate motif, revealed a mechanism involving fragmentation. nih.gov Instead of a simple direct cleavage of the primary ester linkage, the initial step was the hydrolysis of one of the pendant malonate ethyl ester groups. nih.gov This was followed by a decarboxylative fragmentation, which ultimately led to the formation of the final carboxylic acid metabolite and the release of atropic acid. nih.gov The lack of ¹⁸O incorporation from H₂¹⁸O in the final product supported this non-direct hydrolysis mechanism. nih.gov This suggests that the hydrolysis of diethyl 2-oxo-3-phenylsuccinate could potentially follow a similar fragmentation pathway under certain enzymatic or chemical conditions.

Diethyl 2-oxo-3-phenylsuccinate and its derivatives are valuable substrates in asymmetric synthesis for creating chiral molecules. Understanding the catalytic cycle is key to optimizing these reactions.

In biocatalytic approaches, ene-reductases (ERs) have been used for the asymmetric reduction of the C=C double bond in related compounds like diethyl itaconate and its isomers to produce chiral diethyl 2-methylsuccinate. researchgate.netmdpi.com The catalytic cycle for these enzymes typically involves the binding of a nicotinamide (B372718) cofactor (like NADPH or NADH) and the substrate to the enzyme's active site. The cofactor delivers a hydride to the β-carbon of the α,β-unsaturated ester, and a proton is subsequently transferred to the α-carbon (often from a conserved active site residue), resulting in the reduced product with high stereoselectivity. The oxidized cofactor and the product are then released, regenerating the enzyme for the next cycle.

In chemocatalysis, a proposed transition state model for the copper(I)-catalyzed asymmetric Henry reaction provides insight into how stereocontrol is achieved. organic-chemistry.org The catalytic cycle likely involves the coordination of the aldehyde and the nitroalkane to the chiral copper-ligand complex. organic-chemistry.org This coordination arranges the reactants in a specific orientation, where hydrogen bonding and steric interactions within the transition state direct the nucleophilic attack from one face of the aldehyde, leading to the preferential formation of one enantiomer of the product. organic-chemistry.org This type of analysis is crucial for designing new catalysts for transformations involving substrates like diethyl 2-oxo-3-phenylsuccinate.

Computational Chemistry and Spectroscopic Probes for Reaction Intermediates and Transition States

Computational and spectroscopic methods provide a window into the fleeting world of reaction intermediates and transition states, offering details that are often impossible to capture through experimental means alone.

Density Functional Theory (DFT) has become a standard tool in chemistry for investigating reaction mechanisms. By solving approximations of the Schrödinger equation, DFT can accurately predict the electronic structure and energy of molecules. This allows for the calculation of the geometries of reactants, intermediates, transition states, and products. researchgate.net

For a reaction involving diethyl 2-oxo-3-phenylsuccinate, DFT could be used to:

Map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

Calculate the activation energies (the energy barriers of transition states), which helps in predicting reaction rates and understanding catalytic effects.

Determine the relative stabilities of different isomers or tautomers, such as the keto and enol forms.

Visualize the molecular orbitals to understand bonding and reactivity.

Reactions are most often carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational solvation models are essential for accurately simulating these real-world conditions. researchgate.net These models treat the solvent either explicitly (by including individual solvent molecules) or implicitly (as a continuous medium with specific dielectric properties).

The use of solvation models in conjunction with DFT calculations allows for a more realistic prediction of:

Reaction Energetics in Solution: Solvation can preferentially stabilize charged species or polar transition states, significantly altering the energy profile of a reaction compared to the gas phase.

Conformational Preferences: The presence of a solvent can influence the preferred three-dimensional shape of a molecule like diethyl 2-oxo-3-phenylsuccinate.

Reaction Mechanisms: Some reaction pathways may only be favorable in the presence of a solvent that can facilitate proton transfer or stabilize key intermediates.

By incorporating these models, chemists can gain a more accurate and predictive understanding of how reactions involving diethyl 2-oxo-3-phenylsuccinate will proceed in a specific reaction environment. researchgate.net

Spectroscopic Signatures of Proposed Intermediates and Transition States

The characterization of fleeting intermediates and high-energy transition states is a formidable challenge in experimental chemistry. Consequently, computational chemistry has become an indispensable tool for predicting the spectroscopic properties of these transient species in reactions involving Diethyl 2-oxo-3-phenylsuccinate. These theoretical predictions can guide the design of time-resolved spectroscopic experiments aimed at their direct observation.

Theoretical Spectroscopic Data

Computational models, particularly those based on Density Functional Theory (DFT), are employed to calculate the vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) of proposed intermediates and transition states. These calculated spectra serve as a reference for identifying these species in complex reaction mixtures.

For instance, in a hypothetical base-catalyzed enolization of Diethyl 2-oxo-3-phenylsuccinate, the formation of an enolate intermediate is proposed. Theoretical calculations can predict the key spectroscopic changes associated with this transformation.

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) spectra of intermediates and transition states are expected to show characteristic shifts in vibrational frequencies compared to the parent molecule, Diethyl 2-oxo-3-phenylsuccinate. For an enolate intermediate, the most significant changes would be observed in the carbonyl stretching region.

| Species | Key Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Shift |

| Diethyl 2-oxo-3-phenylsuccinate | C=O stretch (keto group) | ~1740-1760 | Reference |

| Diethyl 2-oxo-3-phenylsuccinate | C=O stretch (ester groups) | ~1720-1740 | Reference |

| Enolate Intermediate | C=C stretch (enolate) | ~1620-1650 | Shift to lower frequency |

| Enolate Intermediate | C=O stretch (ester groups) | ~1700-1720 | Shift to lower frequency due to conjugation |

| Transition State (Proton Abstraction) | O-H stretch (of attacking base) | Broad, shifted to lower frequency | Significant broadening and red-shift |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. Although obtaining NMR spectra of short-lived species is challenging, theoretical calculations of chemical shifts can predict the expected spectral features of intermediates.

| Nucleus | Species | Predicted Chemical Shift (ppm) | Expected Change from Reactant |

| ¹³C | Diethyl 2-oxo-3-phenylsuccinate (C2-keto) | ~190-200 | Reference |

| ¹³C | Diethyl 2-oxo-3-phenylsuccinate (C3-methine) | ~55-65 | Reference |

| ¹³C | Enolate Intermediate (C2-enol) | ~150-160 | Upfield shift |

| ¹³C | Enolate Intermediate (C3-enol) | ~100-110 | Upfield shift |

| ¹H | Diethyl 2-oxo-3-phenylsuccinate (C3-H) | ~4.5-5.0 | Reference |

| ¹H | Enolate Intermediate | Absence of C3-H signal | Disappearance of the signal |

Electronic Spectroscopy (UV-Vis)

The formation of conjugated systems in reaction intermediates, such as enolates, typically leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax) in UV-Vis spectroscopy.

| Species | Chromophore | Predicted λmax (nm) |

| Diethyl 2-oxo-3-phenylsuccinate | Phenyl group, carbonyls | ~260-280 |

| Enolate Intermediate | Phenyl-conjugated enolate system | >300 |

Detailed Research Findings

While specific studies focusing solely on the spectroscopic signatures of intermediates in Diethyl 2-oxo-3-phenylsuccinate reactions are scarce, research on related β-keto esters provides a strong basis for these predictions. Studies on the kinetics and mechanisms of reactions of similar compounds often propose intermediates whose existence is supported by trapping experiments and computational modeling. These models consistently predict the spectroscopic trends outlined in the tables above. The combination of theoretical calculations and experimental data from analogous systems provides a robust framework for understanding the transient species involved in the reactions of Diethyl 2-oxo-3-phenylsuccinate.

Analytical Methodologies for Research Scale Characterization and Reaction Monitoring

Spectroscopic Techniques for Comprehensive Structural Elucidation in Research

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of Diethyl 2-oxo-3-phenylsuccinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Diethyl 2-oxo-3-phenylsuccinate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the proton NMR spectrum of Diethyl 2-oxo-3-phenylsuccinate, distinct signals corresponding to the different types of protons are expected. The phenyl group protons would typically appear as a complex multiplet in the aromatic region (around 7.2-7.5 ppm). The two ethyl ester groups would each give rise to a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), likely in the regions of 4.0-4.4 ppm and 1.1-1.4 ppm, respectively. The methine proton (-CH-) adjacent to the phenyl group and a carbonyl group would likely appear as a singlet or a narrow multiplet in the downfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For Diethyl 2-oxo-3-phenylsuccinate, one would expect to observe signals for the carbonyl carbons of the ester and ketone groups in the highly deshielded region of the spectrum (typically 160-200 ppm). The aromatic carbons of the phenyl ring would generate several signals between 125 and 140 ppm. The carbons of the ethyl ester groups (-OCH₂- and -CH₃) and the methine carbon would appear in the more shielded regions of the spectrum.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would reveal correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl groups. An HSQC spectrum would show direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made from the 1D spectra.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| 7.2-7.5 (m, 5H) | Phenyl-H |

| 4.8-5.2 (s, 1H) | Ph-CH |

| 4.0-4.4 (q, 4H) | -OCH₂- |

| 1.1-1.4 (t, 6H) | -CH₃ |

Note: The predicted chemical shifts are estimates based on typical values for the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification and Keto-Enol Equilibrium Studies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For Diethyl 2-oxo-3-phenylsuccinate, the IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl groups.

The presence of two ester groups would result in a strong C=O stretching vibration typically in the range of 1735-1750 cm⁻¹. The ketone carbonyl group would also exhibit a strong C=O stretch, usually between 1705-1725 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the ethyl groups would appear just below 3000 cm⁻¹.

A significant aspect of β-keto esters like Diethyl 2-oxo-3-phenylsuccinate is the potential for keto-enol tautomerism. In solution, an equilibrium may exist between the keto form and its enol tautomer. This equilibrium can be studied using IR spectroscopy. The enol form would be characterized by a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=C stretching vibration (around 1640-1680 cm⁻¹). The position and intensity of the carbonyl and hydroxyl bands can provide insights into the relative amounts of the keto and enol forms present under different conditions. For instance, studies on the closely related diethyl 2-cyano-3-oxosuccinate have shown that in solution, the keto-enol equilibrium is strongly shifted to the enol form, which is stabilized by intramolecular hydrogen bonding. researchgate.net

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| C=O (Ester) | 1750-1735 (strong) |

| C=O (Ketone) | 1725-1705 (strong) |

| C-O (Ester) | 1300-1000 (strong) |

| C-H (Aromatic) | 3100-3000 (medium) |

| C-H (Aliphatic) | 3000-2850 (medium) |

| C=C (Aromatic) | 1600-1450 (medium) |

| O-H (Enol form) | 3600-3200 (broad, if present) |

| C=C (Enol form) | 1680-1640 (variable, if present) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

For Diethyl 2-oxo-3-phenylsuccinate, the presence of the phenyl group and the carbonyl groups is expected to give rise to characteristic UV absorptions. The phenyl ring will exhibit absorptions due to π → π* transitions. The carbonyl groups will show weaker n → π* transitions at longer wavelengths and more intense π → π* transitions at shorter wavelengths. The conjugation between the phenyl ring and the adjacent carbonyl group can influence the position and intensity of these absorption bands. A study on diethyl 2-cyano-3-oxosuccinate showed an absorption wavelength at 282 nm, which was attributed to the enol form. researchgate.net A similar absorption profile would be expected for Diethyl 2-oxo-3-phenylsuccinate, particularly if the enol tautomer is present in significant concentration.

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π* (Aromatic) | ~200-280 |

| n → π* (Carbonyl) | ~270-300 |

| π → π* (Carbonyl) | ~180-220 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Upon ionization in the mass spectrometer, Diethyl 2-oxo-3-phenylsuccinate would produce a molecular ion peak ([M]⁺) corresponding to its molecular weight (264.27 g/mol ).

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, 45 Da) or the entire ethoxycarbonyl group (-COOC₂H₅, 73 Da). The presence of the phenyl group would likely lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. The cleavage of bonds adjacent to the carbonyl groups is also a common fragmentation route. Analysis of the mass spectra of related diethyl malonate derivatives has shown that the loss of the diethyl malonate moiety is a significant fragmentation pathway. mdpi.com

| Ion (m/z) | Possible Fragment |

| 264 | [M]⁺ (Molecular Ion) |

| 219 | [M - OC₂H₅]⁺ |

| 191 | [M - COOC₂H₅]⁺ |

| 163 | [M - C₆H₅CHCO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Note: The listed m/z values are for the most abundant isotopes and represent plausible fragmentation pathways.

Chromatographic Techniques for Purity Assessment, Quantification, and Separation in Academic Research

Chromatographic methods are essential for separating Diethyl 2-oxo-3-phenylsuccinate from reaction mixtures, assessing its purity, and quantifying its amount.

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in organic chemistry research to monitor the progress of a reaction. A small amount of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel). The plate is then placed in a sealed container with a suitable solvent or solvent mixture (the eluent).

As the eluent moves up the plate by capillary action, the components of the reaction mixture travel at different rates depending on their polarity and affinity for the adsorbent and the eluent. By comparing the spots of the reaction mixture with those of the starting materials, it is possible to determine whether the starting material has been consumed and if the desired product has been formed. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions (adsorbent, eluent, and temperature).

Gas Chromatography (GC) for Quantitative Yield and Purity Determination

Gas chromatography (GC) is a cornerstone technique for assessing the purity of Diethyl 2-oxo-3-phenylsuccinate and quantifying its yield from synthesis reactions. The volatility of this keto-ester allows for its effective analysis by GC, typically coupled with a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification.

For quantitative analysis, a meticulously developed GC method is essential. This involves the careful selection of a capillary column, optimization of the temperature program, and the use of an internal standard. A common choice for the analysis of moderately polar compounds like Diethyl 2-oxo-3-phenylsuccinate is a 5% phenyl methyl siloxane stationary phase. This type of column provides good separation and thermal stability. d-nb.info The temperature program would typically start at a lower temperature to allow for the separation of any volatile impurities and then ramp up to a temperature that ensures the timely elution of the target compound without degradation.

To ensure accuracy in quantitative measurements, an internal standard—a compound with a similar structure and boiling point that is added in a known amount to the sample—is often employed. This helps to correct for variations in injection volume and detector response. The yield and purity can then be calculated by comparing the peak area of Diethyl 2-oxo-3-phenylsuccinate to that of the internal standard and referencing a pre-established calibration curve. In the analysis of fermented foods, for instance, diethyl succinate (B1194679), a structurally related compound, was identified and quantified using GC-MS by comparing its retention time and mass fragmentation pattern to a standard. researchgate.net

Due to the presence of a keto group, derivatization may sometimes be employed to improve chromatographic performance and detection sensitivity, although for a diethyl ester, direct analysis is often feasible.

Table 1: Illustrative GC Parameters for Analysis of Diethyl Esters

| Parameter | Value |

| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film) |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 300 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1 µL |

| Internal Standard | e.g., Diethyl Phthalate |

This table presents typical parameters for the GC analysis of diethyl esters and should be optimized for the specific analysis of Diethyl 2-oxo-3-phenylsuccinate.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis and purification of Diethyl 2-oxo-3-phenylsuccinate. It is particularly useful for non-volatile or thermally sensitive compounds and offers a high degree of resolution for complex mixtures.

For analytical purposes, reversed-phase HPLC is a common choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. Detection is often achieved using a UV detector, as the phenyl group in Diethyl 2-oxo-3-phenylsuccinate provides strong UV absorbance.

HPLC is also an invaluable tool for the preparative-scale isolation and purification of Diethyl 2-oxo-3-phenylsuccinate from reaction mixtures. In a preparative setup, a larger column is used to handle higher sample loads. The fractions containing the pure compound are collected as they elute from the column. The purity of the collected fractions can then be verified by analytical HPLC. While specific preparative methods for Diethyl 2-oxo-3-phenylsuccinate are not widely published, the isolation of structurally similar compounds often involves techniques like preparative thin-layer chromatography (TLC), which operates on similar principles of differential partitioning. researchgate.net

Table 2: Representative HPLC Conditions for Analysis of Phenyl-Containing Esters

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

These conditions are illustrative and would require optimization for the specific analysis of Diethyl 2-oxo-3-phenylsuccinate.

X-ray Crystallography for Solid-State Structure Determination and Absolute Stereochemical Assignment

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. This data is then used to construct a three-dimensional electron density map, from which the positions of the atoms can be determined.

Table 3: Illustrative Crystallographic Data for a Related Phenyl-Containing Diethyl Ester Derivative

| Parameter | Value (for Diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate) |

| Chemical Formula | C₂₄H₂₅NO₉ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 11.0111(7) Å, b = 13.1762(8) Å, c = 15.8196(9) Å |

| Dihedral Angle (Benzene Rings) | 80.16 (6)° |

Data from the crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate. researchgate.net

Q & A

Q. What are common synthetic routes for preparing Diethyl 2-oxo-3-phenylsuccinate?

Diethyl 2-oxo-3-phenylsuccinate is typically synthesized via condensation reactions. One established method involves the reaction of ethyl 2-phenylacetate with diethyl oxalate in the presence of a proline catalyst under mild conditions (stirred for 5 hours at room temperature) . Another approach utilizes triethylphosphite and 2-bromo-1-aryl-ethanones in acetonitrile at 80°C, followed by purification via column chromatography . Key considerations include solvent selection, catalyst loading, and reaction time optimization to maximize yield and purity.

Q. What safety precautions are necessary when handling Diethyl 2-oxo-3-phenylsuccinate?

While specific hazard data for this compound is limited, analogous esters (e.g., diethyl ketomalonate) require:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- First Aid: Flush eyes/skin with water for 15 minutes upon contact; seek medical attention if irritation persists .

- Storage: Keep in a cool, dry, well-ventilated area away from ignition sources .

Q. Which analytical techniques are essential for characterizing Diethyl 2-oxo-3-phenylsuccinate?

Standard characterization methods include:

- NMR Spectroscopy: To confirm molecular structure and stereochemistry.

- Infrared (IR) Spectroscopy: Identification of carbonyl (C=O) and ester (C-O) functional groups.

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., centrosymmetric dimers formed via O–H⋯O bonds) .

- Chromatography (TLC/HPLC): Monitor reaction progress and purity .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of Diethyl 2-oxo-3-phenylsuccinate derivatives?

The domino oxa-Michael-aldol (DOMA) reaction enables stereocontrol through:

- Catalyst Selection: Proline catalyzes asymmetric induction, favoring equatorial positioning of substituents in the cyclohexanone ring .

- Reaction Conditions: Solvent polarity and temperature influence diastereoselectivity. For example, methyl vinyl ketone as a solvent promotes intramolecular aldol cyclization with high stereochemical fidelity .

- Mechanistic Insights: The initial Michael addition establishes a stable stereogenic center, guiding subsequent aldol reactions to form six-membered rings .

Q. How do conflicting data on reaction yields inform optimization strategies?

Discrepancies in yields (e.g., 46% in phosphonate syntheses vs. unquantified yields in DOMA reactions) highlight the need for:

- Condition Screening: Vary catalysts (proline vs. organocatalysts), solvents (acetonitrile vs. methyl vinyl ketone), and temperatures .

- Purification Refinement: Use flash column chromatography with optimized eluent ratios (e.g., hexanes/EtOAc 3:1) to isolate products efficiently .

- Kinetic Studies: Monitor reaction progress via TLC to identify quenching points and minimize side reactions .

Q. What role does X-ray crystallography play in resolving structural ambiguities?

X-ray crystallography provides atomic-level insights into:

- Conformational Analysis: Confirms chair conformations in cyclohexanone rings (intra-annular torsion angles: 49.9°–58.9°) .

- Hydrogen Bonding: Identifies intermolecular interactions (e.g., O–H⋯O bonds forming R₂²(12) cyclic dimers) that influence crystal packing .

- Stereochemical Assignments: Validates syn/anti configurations of ethoxycarbonyl and phenyl groups .

Q. How can computational methods complement experimental data for mechanistic studies?

- Density Functional Theory (DFT): Models transition states to predict regioselectivity in domino reactions.

- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways.

- Spectral Simulations: Correlates calculated NMR/IR spectra with experimental data to validate intermediates .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

Q. Table 2. Analytical Techniques and Applications

| Technique | Application | Example Findings | Reference |

|---|---|---|---|

| X-ray Crystallography | Conformational analysis | Chair conformation in cyclohexanone ring | |

| NMR Spectroscopy | Stereochemical assignment | Syn configuration of ethoxycarbonyl groups | |

| IR Spectroscopy | Functional group identification | C=O stretch at ~1700 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.